molecular formula C35H34N4O5 B15014034 4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate

4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate

Cat. No.: B15014034
M. Wt: 590.7 g/mol
InChI Key: YDUJTLYKBJIENN-CEFDUCDBSA-N
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Description

4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE likely involves multiple steps, including the formation of the diethylamino phenyl group, the phenylformamido group, and the methoxyphenyl benzoate moiety. Typical synthetic routes may involve:

    Formation of the Diethylamino Phenyl Group: This could be achieved through the alkylation of aniline derivatives.

    Formation of the Phenylformamido Group: This might involve the reaction of an amine with a formylating agent.

    Coupling Reactions: The final compound could be synthesized through coupling reactions such as amide bond formation and imine formation under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the amide functionalities.

    Reduction: Reduction reactions could target the imine or amide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its functional groups.

Biology and Medicine

    Biochemistry: Studying its interactions with biological molecules.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it is used in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE
  • 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL BENZOATE

Properties

Molecular Formula

C35H34N4O5

Molecular Weight

590.7 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C35H34N4O5/c1-4-39(5-2)29-19-16-25(17-20-29)22-30(37-33(40)27-12-8-6-9-13-27)34(41)38-36-24-26-18-21-31(32(23-26)43-3)44-35(42)28-14-10-7-11-15-28/h6-24H,4-5H2,1-3H3,(H,37,40)(H,38,41)/b30-22+,36-24+

InChI Key

YDUJTLYKBJIENN-CEFDUCDBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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